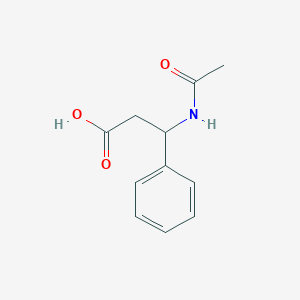

3-Acetamido-3-phenylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWAFOFDKZAKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392879 | |

| Record name | 3-Acetamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724435 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40638-98-0 | |

| Record name | 3-Acetamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Acetamido-3-phenylpropanoic Acid from Cinnamaldehyde

Executive Summary

This guide provides a comprehensive, in-depth technical overview of a robust two-step synthetic pathway to produce 3-acetamido-3-phenylpropanoic acid, a valuable β-amino acid derivative, starting from the readily available and bio-based precursor, cinnamaldehyde. The chosen methodology first involves the selective oxidation of cinnamaldehyde to its corresponding carboxylic acid, cinnamic acid. The subsequent and key transformation is the acid-catalyzed amidation of cinnamic acid using acetonitrile via a Ritter-type reaction. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and explains the rationale behind critical process parameters, ensuring a reproducible and scalable synthesis for research and development applications.

Introduction: The Significance of β-Amino Acids

β-amino acids represent a critical class of molecules in medicinal chemistry and drug development.[1][2] Unlike their α-amino acid counterparts, the homologated carbon backbone of β-amino acids imparts unique conformational properties to peptides. Incorporating β-amino acids into peptide sequences can lead to the formation of stable secondary structures and, crucially, confers enhanced resistance to proteolytic degradation.[3][4] This increased enzymatic stability makes them highly desirable building blocks for developing novel therapeutics with improved pharmacokinetic profiles.[5]

This compound (also known as N-acetyl-β-phenylalanine) is a key derivative that serves as a precursor in the synthesis of more complex molecules and peptidomimetics.[1][3] This guide details an efficient synthesis from cinnamaldehyde, an abundant natural product, presenting a cost-effective and logical pathway for its preparation.

The strategy hinges on a two-part process:

-

Oxidation: Conversion of the starting aldehyde (cinnamaldehyde) into a stable carboxylic acid intermediate (cinnamic acid).

-

Ritter Amidation: A powerful acid-catalyzed reaction to introduce the acetamido group at the β-position of the carbon backbone.[6][7]

This approach was selected for its elegance, use of a classic named reaction, and the formation of a stable, isolable intermediate, which allows for process control and optimization at each stage.

Part I: Synthesis of Cinnamic Acid Intermediate

The initial step in the synthetic sequence is the conversion of the aldehyde functional group in cinnamaldehyde to a carboxylic acid. This transformation must be selective to preserve the α,β-unsaturation, which is critical for the subsequent amidation step.

Principle of Selective Oxidation

The oxidation of an α,β-unsaturated aldehyde to the corresponding carboxylic acid is a well-established transformation. The primary challenge is to prevent oxidative cleavage of the carbon-carbon double bond. While strong oxidants like permanganate can attack the alkene, milder and more selective methods are preferred. Aerobic oxidation using heterogeneous catalysts like supported platinum or cobalt-based systems offers a scalable and environmentally conscious approach.[8][9] For laboratory-scale synthesis, a silver(I) oxide-based method (a variation of the Tollens' reaction) is highly effective and selective.

Experimental Protocol: Silver-Catalyzed Oxidation

This protocol employs a silver/copper catalyst system with oxygen as the terminal oxidant in an alkaline aqueous solution.[10]

Materials:

-

Cinnamaldehyde (98%)

-

Sodium hydroxide (NaOH)

-

Silver/Copper catalyst (prepared separately or acquired)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an oxygen inlet, add deionized water (e.g., 100 mL), sodium hydroxide (e.g., 4.0 g, 100 mmol), and the Ag/Cu catalyst (e.g., 1.0 g).

-

Heat the mixture to 50-60°C while bubbling a steady stream of oxygen through the solution with vigorous stirring.

-

Add cinnamaldehyde (e.g., 13.2 g, 100 mmol) dropwise from the dropping funnel over 30-45 minutes, maintaining the reaction temperature.

-

After the addition is complete, continue stirring under oxygen at 60°C for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst.

-

Transfer the aqueous filtrate to a beaker and cool in an ice bath. Slowly acidify the solution to pH ~2 by adding concentrated HCl dropwise with stirring. A white precipitate of cinnamic acid will form.

-

Collect the crude cinnamic acid by vacuum filtration and wash the filter cake with cold deionized water.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure cinnamic acid. Dry the crystals under vacuum.

Workflow for Cinnamic Acid Synthesis

Caption: Experimental workflow for the oxidation of cinnamaldehyde.

Part II: Ritter Amidation of Cinnamic Acid

The core of this synthesis is the Ritter reaction, a powerful method for creating N-alkyl amides from substrates that can form stable carbocations.[6] In this step, cinnamic acid is converted directly to this compound.

Mechanistic Deep Dive

The reaction proceeds through a well-defined, acid-catalyzed mechanism involving three key stages:[7][11][12]

-

Carbocation Formation: In the presence of a strong acid (e.g., concentrated sulfuric acid), the alkene double bond of cinnamic acid is protonated. This protonation occurs regioselectively at the α-carbon to generate a resonance-stabilized benzylic carbocation at the β-carbon. The proximity of the phenyl group is crucial for stabilizing this reactive intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of acetonitrile attacks the electrophilic benzylic carbocation. This forms a stable nitrilium ion intermediate.

-

Hydrolysis: During the reaction or upon aqueous work-up, a water molecule attacks the electrophilic carbon of the nitrilium ion. Following a proton transfer and tautomerization, the final N-acetylated amide product is formed.

Causality Behind Experimental Choices

-

Acid Catalyst: A strong, non-nucleophilic acid like concentrated H₂SO₄ is essential. Its role is to protonate the alkene, which is a relatively weak base, to initiate the formation of the required carbocation intermediate.[13] Weaker acids are insufficient to drive this initial step.

-

Nitrile Reagent: Acetonitrile serves a dual purpose. It is the nucleophile that delivers the "acetamido" precursor and often acts as the solvent, ensuring a high concentration of the reacting species.[14]

-

Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (0-5°C) during the initial acid addition is critical to prevent uncontrolled side reactions, such as polymerization of the alkene or charring of the organic material by the concentrated acid.

Experimental Protocol: Ritter Reaction

Materials:

-

Cinnamic acid (from Part I)

-

Acetonitrile (anhydrous)

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnamic acid (e.g., 14.8 g, 100 mmol) in acetonitrile (100 mL).

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly add concentrated sulfuric acid (e.g., 20 mL) dropwise via the dropping funnel over 30-40 minutes. Crucial: Ensure the internal temperature does not rise above 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully and slowly pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with stirring.

-

Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous solution with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield pure this compound.[15]

Ritter Reaction Mechanism Diagram

Caption: Mechanism of the Ritter reaction on cinnamic acid.

Data Summary and Characterization

The following table summarizes typical experimental parameters and expected outcomes for this synthetic sequence.

| Parameter | Step 1: Oxidation | Step 2: Ritter Reaction |

| Key Reagents | Cinnamaldehyde, NaOH, O₂, Ag/Cu | Cinnamic Acid, Acetonitrile, H₂SO₄ |

| Solvent | Water | Acetonitrile |

| Temperature | 50-60°C | 0°C to Room Temperature |

| Reaction Time | 2-4 hours | 12-18 hours |

| Typical Yield | 85-95% | 75-85% |

| Product Purity | >98% after recrystallization | >98% after recrystallization |

Product Characterization (this compound):

-

Appearance: White to off-white crystalline solid.[15]

-

¹H NMR: Expected signals for aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (-CH(NH)-), the methylene protons (-CH₂-COOH), and the acetyl methyl protons (-COCH₃).[16]

-

IR Spectroscopy: Characteristic absorptions for N-H stretching (amide), C=O stretching (amide I and carboxylic acid), and C-H stretching (aromatic and aliphatic).

-

Mass Spectrometry: The molecular ion peak corresponding to the formula C₁₁H₁₃NO₃ (m/z = 207.23) should be observed.[17]

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound from cinnamaldehyde. The strategy leverages a selective oxidation followed by a mechanistically elegant Ritter reaction, offering high yields and purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement this synthesis, enabling further exploration into the development of novel peptidomimetics and pharmaceutical agents.

References

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate.

-

Váradi, A., et al. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(16), 7349-7372.

-

NROChemistry. (n.d.). Ritter Reaction. NROChemistry.

-

Riaz, N. N., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate.

-

Durndell, L. J., et al. (2018). Platinum catalysed aerobic selective oxidation of cinnamaldehyde to cinnamic acid. CORE Repository.

-

Riaz, N. N., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.

-

U.S. Patent No. 4,778,924. (1988). Process for the production of cinnamic acid. Google Patents.

-

Alfa Chemistry. (n.d.). Ritter Reaction. Alfa Chemistry.

-

Wikipedia. (n.d.). Ritter reaction. Wikipedia.

-

Organic Chemistry Portal. (2019). Ritter Reaction. Organic-Chemistry.org.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic-Chemistry.org.

-

Chinese Patent No. CN1919822A. (2007). Novel method of synthesizing cinnamic acid by catalyzed oxidation cinnamic aldehyde. Google Patents.

-

Dziedzianowicz, W., & Witekowa, S. (1985). Oxidation of cinnamaldehyde and cinnamic acid with cerium (IV) in perchloric acid solution. Biblioteka Nauki.

-

Sciencemadness Discussion Board. (2009). cinnamic acid. Sciencemadness.org.

-

BenchChem. (2025). The Ritter Reaction: A Versatile Tool for the Synthesis of N-Substituted Amide Derivatives. BenchChem.

-

Roșca, S. I., et al. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B.

-

Canadian Patent No. CA1296356C. (1992). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. Google Patents.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

-

Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate.

-

The Royal Society of Chemistry. (2017). Supplementary Material. RSC Publishing.

-

Mogilnicka, E., & Maj, J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences.

-

mzCloud. (2025). N Acetyl L phenylalanine. mzCloud.

-

Roșca, S. I., et al. (2009). 13C- and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. US4778924A - Process for the production of cinnamic acid - Google Patents [patents.google.com]

- 10. CN1919822A - Novel method of synthesizing cinnamic acid by catalyzed oxidation cinnamic aldehyde - Google Patents [patents.google.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Ritter Reaction | NROChemistry [nrochemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound | C11H13NO3 | CID 3480882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mzCloud – N Acetyl L phenylalanine [mzcloud.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl-Beta-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of N-acetyl-beta-phenylalanine, a molecule of significant interest in pharmaceutical and biochemical research. As a derivative of the amino acid beta-phenylalanine, understanding its fundamental characteristics is paramount for its application in drug design, synthesis, and formulation. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for the determination of these key parameters.

Section 1: Core Molecular and Physical Characteristics

N-acetyl-beta-phenylalanine is a chiral molecule, existing as (R)- and (S)-enantiomers. Its fundamental properties are the bedrock upon which its behavior in biological and chemical systems is built.

Molecular Structure and Identity:

-

Chemical Name: N-acetyl-3-aminophenylpropanoic acid

-

Molecular Formula: C₁₁H₁₃NO₃

-

Molecular Weight: 207.23 g/mol [1]

-

CAS Number (for DL-form): 40638-98-0[1]

The introduction of the acetyl group to the amino function of beta-phenylalanine significantly alters its polarity and hydrogen bonding capabilities compared to the parent amino acid, influencing its solubility and interaction with biological targets.

Figure 1: 2D structure of N-acetyl-beta-phenylalanine.

Table 1: Summary of Key Physicochemical Properties

| Property | Value (N-acetyl-DL-beta-phenylalanine) | Comments and Significance |

| Melting Point (°C) | 164 | A sharp melting point is indicative of high purity. This parameter is crucial for manufacturing processes and stability assessments. |

| LogP | 0.93 (for N-acetyl-L-phenylalanine)[2] | The octanol-water partition coefficient suggests a moderate lipophilicity, which is often a desirable trait for oral drug candidates, balancing membrane permeability with aqueous solubility. |

| pKa | ~4.18 (Predicted) | The predicted pKa of the carboxylic acid group indicates that the molecule will be predominantly ionized at physiological pH, impacting its solubility and interaction with biological membranes and receptors. |

| Water Solubility | 6450 mg/L @ 25 °C (estimated for N-acetyl-L-phenylalanine)[2] | Moderate aqueous solubility is essential for dissolution and absorption. This value can be influenced by pH and the presence of co-solvents. |

Section 2: Solubility Profile - A Critical Determinant of Bioavailability

The solubility of a drug substance is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. While specific quantitative data for N-acetyl-beta-phenylalanine is not extensively published, data for the closely related N-acetyl-L-phenylalanine provides valuable insights.

Solubility in Various Solvents:

-

Dimethyl Sulfoxide (DMSO): Approximately 12 mg/mL (for N-acetyl-L-phenylalanine)[3]

-

Dimethylformamide (DMF): Approximately 16 mg/mL (for N-acetyl-L-phenylalanine)[3]

-

Ethanol: Slightly soluble (for N-acetyl-L-phenylalanine); approximately 20 mg/mL with sonication is also reported[3][4]

-

Phosphate-Buffered Saline (PBS, pH 7.2): Approximately 0.25 mg/mL (for N-acetyl-L-phenylalanine)[3]

The higher solubility in polar aprotic solvents like DMSO and DMF is expected for a molecule with both hydrogen bond donor and acceptor capabilities. The limited solubility in aqueous buffer at neutral pH is consistent with the predicted pKa, where the molecule exists primarily as the carboxylate anion.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of N-acetyl-beta-phenylalanine in a given solvent at a specific temperature.

Materials:

-

N-acetyl-beta-phenylalanine (solid)

-

Selected solvents (e.g., water, ethanol, PBS)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of solid N-acetyl-beta-phenylalanine to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of N-acetyl-beta-phenylalanine using a validated HPLC-UV or LC-MS method.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Figure 2: Workflow for Thermodynamic Solubility Determination.

Section 3: Ionization Constant (pKa) - The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For N-acetyl-beta-phenylalanine, the carboxylic acid moiety is the primary ionizable group.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Objective: To experimentally determine the pKa of the carboxylic acid group of N-acetyl-beta-phenylalanine.

Materials:

-

N-acetyl-beta-phenylalanine

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water (carbonate-free)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of N-acetyl-beta-phenylalanine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized NaOH solution in small increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point can be determined from the inflection point of the titration curve.

Figure 3: Conceptual representation of pKa determination from titration data.

Section 4: Synthesis and Stability

A robust and well-characterized synthetic route and a thorough understanding of a compound's stability are critical for its development.

Synthetic Approach

A common method for the synthesis of N-acetyl-beta-phenylalanine involves the reaction of phenylacetaldehyde, acetamide, and synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt-containing catalyst.[5]

Reaction Scheme:

Phenylacetaldehyde + Acetamide + CO + H₂ --(Catalyst)--> N-acetyl-beta-phenylalanine

This process, known as amidocarbonylation, offers a direct route to the N-acylated amino acid.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and ensuring product quality.

Protocol Overview:

N-acetyl-beta-phenylalanine should be subjected to stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: Exposure to UV and visible light.

-

Thermal Degradation: Heating the solid compound at a high temperature.

The samples are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. The identification of major degradation products can be achieved using LC-MS.

Section 5: Conclusion and Future Directions

This guide has provided a detailed overview of the key physicochemical properties of N-acetyl-beta-phenylalanine, along with practical experimental protocols for their determination. A thorough understanding of these properties is indispensable for researchers and scientists working on the development of new therapeutics and biochemical probes. While this document provides a solid foundation, further experimental work is warranted to obtain more precise quantitative data, particularly for the individual enantiomers of N-acetyl-beta-phenylalanine. Such studies will undoubtedly contribute to the continued advancement of our understanding and application of this important molecule.

References

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-acetyl-L-phenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). CA1296356C - Process for synthesis of .beta.-phenylalanine.

-

Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]

-

MDPI. (2020, December 11). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Retrieved from [Link]

-

ACS Publications. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

-

MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound N-Acetyl-L-phenylalanine (FDB022084). Retrieved from [Link]

-

ACS Publications. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

-

NP-MRD. (2005, November 16). Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). Retrieved from [Link]

-

WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]

-

Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-L-phenylalanine. Retrieved from [Link]

-

ResearchGate. (2011, August). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Retrieved from [Link]

-

ResearchGate. (2015, March 18). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Retrieved from [Link]

-

PubMed. (2007, March 28). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Retrieved from [Link]

-

PubMed. (1971, April). Solubility of amino acids in pure solvent systems. Retrieved from [Link]

-

ResearchGate. (n.d.). N acetylcysteine forced degradation study. Retrieved from [Link]

-

ResearchGate. (2012, August). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

-

PubMed. (2023, February 23). Expression, purification and crystallization of N-acetyl-(R)-β-phenylalanine acylases derived from Burkholderia sp. AJ110349 and Variovorax sp. AJ110348 and structure determination of the Burkholderia enzyme. Retrieved from [Link]

Sources

- 1. N-Acetyl- DL -b-phenylalanine = 97.0 HPLC 40638-98-0 [sigmaaldrich.com]

- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

3-Acetamido-3-phenylpropanoic acid molecular weight and formula

An In-Depth Technical Guide to 3-Acetamido-3-phenylpropanoic Acid: Synthesis, Characterization, and Application in Modern Drug Development

Abstract

This compound, an N-acetylated derivative of the β-amino acid 3-amino-3-phenylpropanoic acid (β-phenylalanine), serves as a pivotal molecule in synthetic organic chemistry and pharmaceutical development. Its structure provides a stable, protected form of β-phenylalanine, a chiral building block essential for the synthesis of complex therapeutic agents. This guide offers a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, validated synthetic protocols, and analytical characterization. Furthermore, it explores the compound's strategic importance in drug discovery, primarily as a precursor to high-value pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic workflows.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in experimental settings. This compound is characterized by the following key identifiers and properties.

The molecular formula is C₁₁H₁₃NO₃, and the computed molecular weight is approximately 207.23 g/mol .[1][2][3] Its IUPAC name is this compound.[1] This compound is also known by several synonyms, including N-acetyl-3-phenyl-dl-beta-alanine and N-Acetyl-DL-beta-phenylalanine.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| CAS Number | 40638-98-0 | [1] |

| Canonical SMILES | CC(=O)NC(CC(=O)O)C1=CC=CC=C1 | [1] |

| InChI Key | HTWAFOFDKZAKQP-UHFFFAOYSA-N | [1] |

| Appearance | White crystalline powder (related isomers) | [4] |

| Solubility | >31.1 µg/mL (at pH 7.4) | [1] |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved through the N-acetylation of its parent amine, 3-amino-3-phenylpropanoic acid (β-phenylalanine). This procedure utilizes acetic anhydride as the acetylating agent under basic conditions. The base is crucial as it deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the anhydride.

Experimental Protocol: N-Acetylation of 3-Amino-3-phenylpropanoic Acid

This protocol is adapted from established methodologies for the N-acetylation of amino acids.[5]

Materials:

-

3-Amino-3-phenylpropanoic acid ((R,S)-β-Phenylalanine)

-

Acetic Anhydride

-

Sodium Hydroxide (NaOH), 25% aqueous solution

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

pH Meter or pH paper

-

Buchner Funnel and Filter Paper

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve (R,S)-β-Phenylalanine (e.g., 45.3 g) in deionized water (e.g., 182 mL).

-

Basification: Cool the solution in an ice bath and adjust the pH to approximately 11.4 by the dropwise addition of 25% NaOH solution. This step is critical to deprotonate the primary amine, activating it for the subsequent acetylation.

-

Acetylation: While vigorously stirring and maintaining the temperature below 10°C, slowly and simultaneously add acetic anhydride (e.g., 58 mL) and 25% NaOH solution. The concurrent addition of base is necessary to neutralize the acetic acid byproduct and maintain a pH between 11 and 12, ensuring the amine remains nucleophilic and preventing unwanted side reactions.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 40°C and stir for 3 hours. Continue to monitor and adjust the pH to the 11-12 range as needed.

-

Workup: Filter off any insoluble material. Cool the filtrate in an ice bath.

-

Precipitation: Carefully acidify the solution to pH 2 by adding concentrated HCl (e.g., 105 mL). This protonates the carboxylate, rendering the final product insoluble in the aqueous medium, leading to its precipitation.

-

Crystallization and Isolation: Allow the mixture to crystallize in the ice bath for at least 2 hours. Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

-

Drying: Wash the collected solid with cold deionized water and dry under vacuum to yield this compound.

Workflow for Synthesis

Sources

- 1. This compound | C11H13NO3 | CID 3480882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-acetamido-3-phenylpropanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. CAS RN 2901-75-9 | Fisher Scientific [fishersci.ca]

- 4. 3-Amino-3-phenylpropionic acid | 614-19-7 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Solubility of 3-Acetamido-3-phenylpropanoic Acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle—from formulation and manufacturing to bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 3-Acetamido-3-phenylpropanoic acid, an N-acetylated amino acid derivative.[1][2] We delve into the theoretical principles governing its solubility, present standardized methodologies for its empirical determination, and discuss the practical implications for researchers, formulation scientists, and process chemists. This document is designed to be a field-proven resource, grounding experimental protocols in established scientific causality to ensure accuracy and reproducibility.

Introduction

Overview of this compound

This compound, also known as N-acetyl-DL-β-phenylalanine, is a derivative of the amino acid phenylalanine.[1] Its structure, featuring a phenyl ring, a carboxylic acid group, and an acetamido group, imparts a unique combination of hydrophobic and hydrophilic characteristics. These functional groups are pivotal in defining its interaction with various solvents and its overall physicochemical profile.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Key Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₃NO₃[1]

-

Functional Groups: Carboxylic acid (-COOH), Amide (-NHCOCH₃), Phenyl ring (C₆H₅)

-

General Nature: A white, crystalline solid.[4]

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is a cornerstone of pharmaceutical development.[5][6] For drug development professionals, a thorough understanding of an API's solubility is essential for:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or determining the dissolution characteristics for solid dosage forms.[7]

-

Process Chemistry: Designing efficient crystallization, purification, and isolation processes.

-

Bioavailability: Ensuring the drug can dissolve in physiological fluids to be absorbed into systemic circulation.

-

Analytical Method Development: Preparing stock solutions and standards for quantification assays.

Theoretical Framework of Solubility

The solubility of this compound in a given organic solvent is governed by the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a foundational, albeit simplified, principle.

-

Polarity: The molecule possesses both a nonpolar phenyl group and polar functional groups (carboxylic acid and amide). This amphiphilic nature suggests it will exhibit varied solubility across a spectrum of organic solvents. Its solubility is expected to be limited in highly non-polar solvents like hexanes and more favorable in polar solvents.[8]

-

Hydrogen Bonding: The carboxylic acid and amide groups are capable of acting as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating the molecule.[7]

-

pKa: The carboxylic acid group has a predicted pKa of approximately 3.56.[9] In its protonated (neutral) form, it is more soluble in organic solvents. The solubility in protic solvents can be influenced by the solvent's own acidity or basicity.

Experimental Determination of Solubility

To ensure accuracy and reproducibility, a standardized methodology is paramount. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the USP.[5][10][11]

The Shake-Flask Method: A Gold Standard Protocol

Causality: This method is designed to achieve a thermodynamic equilibrium between the undissolved solid API and the API in solution.[11][12] By ensuring an excess of the solid is present, the resulting concentration in the liquid phase represents the true saturation solubility under the specified conditions.[5]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation is reached.[5]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using an orbital shaker.[11] Equilibration time is a critical parameter and should be determined empirically; typical durations range from 24 to 72 hours.[11][13] To verify equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a chemically compatible, non-adsorptive filter (e.g., 0.45 µm PTFE). Filtration is a potential source of error due to solute adsorption, especially for poorly soluble compounds.[6]

-

Dilution: Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the preferred analytical tool for solubility studies because of its high specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[5] A reversed-phase (RP-HPLC) method with UV detection is well-suited for this compound due to the UV-active phenyl group.

Exemplary HPLC Method Parameters:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: An isocratic mixture of an acidic aqueous buffer (e.g., 40 mM potassium dihydrogen phosphate, pH adjusted to 2.4) and an organic modifier like methanol or acetonitrile.[15]

-

Flow Rate: 0.8 - 1.0 mL/min.[15]

-

Detection: UV spectrophotometer at 210 nm, where the carboxyl and amide groups absorb.[16][17]

-

Quantification: Use an external standard calibration curve prepared from a stock solution of known concentration. The linearity of the calibration curve must be established (R² > 0.999).

Experimental Workflow Diagram

Sources

- 1. This compound | C11H13NO3 | CID 3480882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Afalanine | C11H13NO3 | CID 2000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-acetamido-3-phenylpropanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. lookchem.com [lookchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 10. uspnf.com [uspnf.com]

- 11. who.int [who.int]

- 12. pharmatutor.org [pharmatutor.org]

- 13. enamine.net [enamine.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. tandfonline.com [tandfonline.com]

- 16. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

A Technical Guide to the Spectroscopic Characterization of 3-Acetamido-3-phenylpropanoic Acid

Introduction: The Structural Elucidation Challenge

3-Acetamido-3-phenylpropanoic acid is a β-amino acid derivative. The precise characterization of such molecules is paramount for understanding their chemical behavior and potential biological activity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will walk through the expected spectroscopic signatures of this compound, offering insights into the causality behind experimental choices and a self-validating system of protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of chemical shifts and coupling constants of analogous structures, such as N-Acetyl-L-phenylalanine[1]. The expected signals are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |

| ~8.0-8.2 | Doublet | 1H | -NH- | The amide proton will likely appear as a doublet due to coupling with the adjacent methine proton. Its chemical shift can be solvent-dependent. |

| ~7.2-7.4 | Multiplet | 5H | Aromatic (C₆H₅) | The five protons of the phenyl group will resonate in the aromatic region, likely as a complex multiplet. |

| ~5.2-5.4 | Multiplet | 1H | -CH(Ph)- | The methine proton, being adjacent to the phenyl group and the nitrogen, will be deshielded and appear as a multiplet due to coupling with the amide and methylene protons. |

| ~2.7-2.9 | Multiplet | 2H | -CH₂- | The methylene protons are diastereotopic and will likely appear as a complex multiplet due to coupling with the adjacent methine proton. |

| ~1.9-2.1 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group will appear as a sharp singlet in the aliphatic region. |

Diagram: ¹H NMR Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is based on established chemical shift ranges for the functional groups present in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~170 | -C(O)CH₃ | The carbonyl carbon of the amide is also significantly deshielded. |

| ~140 | Aromatic (quaternary) | The ipso-carbon of the phenyl ring. |

| ~127-129 | Aromatic (CH) | The protonated carbons of the phenyl ring. |

| ~55 | -CH(Ph)- | The methine carbon, attached to the phenyl group and nitrogen. |

| ~40 | -CH₂- | The methylene carbon. |

| ~23 | -C(O)CH₃ | The methyl carbon of the acetyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the free induction decay (FID) signal. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected. The signals are integrated (for ¹H NMR) and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The predicted IR spectrum is based on the characteristic absorption frequencies of amides and carboxylic acids.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3300 | Medium | N-H stretch | Amide |

| ~3050 | Medium | C-H stretch (aromatic) | Phenyl group |

| ~2950 | Medium | C-H stretch (aliphatic) | CH₂, CH₃ |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1650 | Strong | C=O stretch (Amide I) | Amide |

| ~1550 | Medium | N-H bend (Amide II) | Amide |

| ~1600, 1495, 1450 | Medium to Weak | C=C stretch | Phenyl group |

Diagram: IR Spectroscopy Workflow

Caption: Workflow for acquiring an FT-IR spectrum.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr is transparent to infrared radiation.

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is recorded.

-

Data Analysis: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₃NO₃, giving it a monoisotopic mass of approximately 207.09 g/mol [2].

-

Molecular Ion (M⁺): An intense peak at m/z = 207 is expected, corresponding to the molecular ion.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da): A fragment at m/z = 162.

-

Loss of the acetamido group (-NHCOCH₃, 58 Da): A fragment at m/z = 149.

-

Cleavage of the C-C bond adjacent to the phenyl group: A prominent fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z = 91.

-

McLafferty-type rearrangement: Potential for fragmentation involving the amide and carboxylic acid groups.

-

Diagram: Mass Spectrometry Workflow

Caption: Workflow for acquiring a mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample solution into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure, tandem mass spectrometry can be performed. The molecular ion (m/z 207) is selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can be compared to the predicted fragmentation patterns.

Conclusion: A Cohesive Spectroscopic Portrait

By combining the predicted data from NMR, IR, and MS, a comprehensive and self-validating spectroscopic profile of this compound can be established. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, the IR spectrum will verify the presence of the key functional groups (carboxylic acid, amide, and phenyl ring), and the mass spectrum will confirm the molecular weight and provide further structural information through its fragmentation pattern. This guide provides a robust framework for researchers to either confirm the identity of a synthesized sample or to guide the analysis of related novel compounds.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

-

NP-MRD. N-Acetyl-L-phenylalanine (NP0001493). [Link]

-

PubChem. This compound. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Efficient synthesis of b-acetamido ketones using BF3/Et2O: a fertile approach toward avoid. Synthetic Communications. [Link]

-

One-Pot Synthesis of β-Acetamido Ketones Using Boric Acid at Room Temperature. Molecules. [Link]

Sources

CAS number 40638-98-0 chemical information

An In-Depth Technical Guide to (R)-9-(2-Hydroxypropyl)adenine: A Critical Intermediate in Antiviral Therapy

Executive Summary

(R)-9-(2-Hydroxypropyl)adenine, registered under CAS number 14047-28-0, is a pivotal chiral intermediate in the synthesis of modern antiviral therapeutics.[1] While the CAS number 40638-98-0 is less commonly cited, the vast body of scientific literature points to the former for this specific enantiomer. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, synthesis, and profound role as a precursor to acyclic nucleoside phosphonates (ANPs), most notably Tenofovir. We will explore its mechanism of action and provide detailed experimental protocols for its analysis, underscoring its significance in the pharmaceutical landscape.

Core Chemical and Physical Properties

(R)-9-(2-Hydroxypropyl)adenine, also known as (R)-HPMPA, is a purine nucleoside analog. Its chirality is crucial, as the (R)-enantiomer is the stereochemically correct precursor for the synthesis of highly effective antiviral drugs.[1]

Table 1: Physicochemical Data for (R)-9-(2-Hydroxypropyl)adenine

| Property | Value | Source(s) |

| CAS Number | 14047-28-0 | [1][2][3][4] |

| IUPAC Name | (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol | [3] |

| Synonyms | (R)-(+)-9-(2-Hydroxypropyl)adenine, (R)-HPMPA, (R)-6-Amino-9-(2-hydroxypropyl)purine | [1][4][5] |

| Molecular Formula | C₈H₁₁N₅O | [1][2][3] |

| Molecular Weight | 193.21 g/mol | [1][2][3][6] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | ~193 °C | [1][2] |

| Boiling Point | ~457.7 °C (Predicted) | [1][2] |

| Density | ~1.57 g/cm³ | [1][2] |

| Solubility | Soluble in DMSO, slightly soluble in water, ethanol, and methanol. | [2][7][8] |

Synthesis and Manufacturing Insights

The synthesis of (R)-9-(2-Hydroxypropyl)adenine is a critical step in the production of Tenofovir. The primary goal is to achieve high enantiomeric purity, as the stereochemistry is vital for the final drug's efficacy and safety.[1] Various synthetic routes have been developed, often starting from adenine and a chiral propylene derivative.

A common approach involves the N-alkylation of adenine with (R)-propylene carbonate in a suitable solvent like N,N-dimethylformamide (DMF).[2][9] This method is favored for its directness and relatively high yield.

Caption: Generalized workflow for the synthesis of (R)-HPMPA.

Alternative methods, including enzymatic routes using carbonyl reductase, have also been explored to achieve high enantioselectivity under greener conditions.[10] Regardless of the route, the final product must be rigorously purified, typically via crystallization, to meet the stringent purity requirements for pharmaceutical intermediates.[2][9]

The Gateway to Antiviral Activity: Mechanism of Action

(R)-9-(2-Hydroxypropyl)adenine itself is not the active antiviral agent. Its significance lies in being the direct precursor to acyclic nucleoside phosphonates (ANPs) like Tenofovir.[1][2] ANPs are a cornerstone class of antiviral drugs that effectively combat retroviruses (like HIV) and DNA viruses (like Hepatitis B).[11][12]

The mechanism of action is a multi-step intracellular process:

-

Prodrug Activation: Orally administered Tenofovir (as a prodrug like Tenofovir Disoproxil Fumarate) is hydrolyzed to Tenofovir.

-

Cellular Phosphorylation: Cellular enzymes phosphorylate Tenofovir twice to its active diphosphate metabolite (Tenofovir Diphosphate).[13] This bypasses the need for a virus-specific kinase, granting a broad spectrum of activity.[12]

-

Inhibition of Viral Polymerase: Tenofovir diphosphate mimics the natural substrate, deoxyadenosine triphosphate (dATP).[12]

-

Chain Termination: It competitively inhibits the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV) and gets incorporated into the growing viral DNA strand.[14] Lacking a 3'-hydroxyl group, it acts as a chain terminator, preventing further DNA elongation and halting viral replication.[14]

Caption: Intracellular activation pathway of Tenofovir.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a synthesized batch of (R)-9-(2-Hydroxypropyl)adenine. This is a critical quality control step to ensure the correct stereoisomer is used for subsequent pharmaceutical synthesis.

Rationale: The biological activity of the final drug is dependent on the specific (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers due to its high resolution and accuracy.[15] This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology:

-

Instrumentation and Columns:

-

Mobile Phase Preparation:

-

Prepare a mobile phase suitable for the selected column. For normal-phase chromatography on a polysaccharide column, a typical mobile phase would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.

-

Filter and degas the mobile phase thoroughly before use to prevent pump and column issues.

-

-

Standard and Sample Preparation:

-

Reference Standard: Prepare a solution of a certified (R)-9-(2-Hydroxypropyl)adenine reference standard at approximately 0.5 mg/mL in the mobile phase.

-

Racemic Standard: If available, prepare a solution of a racemic (R,S)-9-(2-Hydroxypropyl)adenine mixture. This is crucial for confirming the retention times of both enantiomers and validating the separation method.

-

Sample Solution: Prepare the synthesized batch sample at the same concentration as the reference standard in the mobile phase.

-

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject the racemic standard first to determine the retention times for the (S)- and (R)-enantiomers and calculate the resolution factor.

-

Inject the (R)-enantiomer reference standard to confirm the peak identity.

-

Inject the sample solution.

-

Run each injection for a sufficient time to allow both enantiomers to elute (typically under 20 minutes).[15]

-

-

Data Analysis and Interpretation:

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram based on the retention times established with the standards.

-

Integrate the area of both peaks.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of R-isomer - Area of S-isomer) / (Area of R-isomer + Area of S-isomer)] * 100

-

The result must meet the pre-defined specification (typically >99% ee) for the batch to be accepted for pharmaceutical use.

-

Conclusion

(R)-9-(2-Hydroxypropyl)adenine (CAS 14047-28-0) stands as a cornerstone intermediate in the field of medicinal chemistry. Its true value is realized not in its own biological activity, but as an indispensable building block for life-saving antiviral drugs like Tenofovir. The stereospecific synthesis and rigorous analytical control of this compound are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredients. For researchers and drug development professionals, a thorough understanding of (R)-HPMPA provides a foundational insight into the elegant chemistry that underpins some of the most successful antiviral therapies to date.

References

- JIGS Chemical Limited. (n.d.). (R)-(+)-9-(2-Hydroxypropyl)adenine.

- Exploring (R)-(+)-9-(2-Hydroxypropyl)Adenine: A Key Intermediate in Tenofovir Synthesis. (n.d.).

-

Naesens, L., et al. (1997). Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication. PubMed. [Link]

-

De Clercq, E. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery. [Link]

-

Andrei, G., et al. (2016). Insights into the mechanism of action of cidofovir and other acyclic nucleoside phosphonates against polyoma- and papillomaviruses and non-viral induced neoplasia. PubMed. [Link]

-

De Clercq, E. (2001). Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections. PubMed Central. [Link]

- Request PDF. (n.d.). Case history: Acyclic nucleoside phosphonates: A key class of antiviral drugs.

-

ChemBK. (n.d.). D-(-)-9-(2-Hydroxypropyl)adenine. Retrieved from ChemBK. [Link]

-

PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine, (R)-. National Center for Biotechnology Information. [Link]

- CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine. (n.d.).

- CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine. (n.d.).

-

PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (n.d.). (R)-9-[2-(Hydroxypropyl] Adenine. Retrieved from Pharmaffiliates. [Link]

- Ahuja, S. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.

-

Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. (R)-(+)-9-(2-Hydroxypropyl)adenine | 14047-28-0 [chemicalbook.com]

- 3. 9-(2-Hydroxypropyl)adenine, (R)- | C8H11N5O | CID 445211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (R)-9-(2-Hydroxypropyl)adenine | 14047-28-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 9-(2-Hydroxypropyl)adenine | C8H11N5O | CID 1942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-9-(2-Hydroxypropyl)adenine Pharmaceutical Grade Compound at Best Price [jigspharma.com]

- 8. chembk.com [chembk.com]

- 9. (R)-(+)-9-(2-Hydroxypropyl)adenine synthesis - chemicalbook [chemicalbook.com]

- 10. CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine - Google Patents [patents.google.com]

- 11. Acyclic nucleoside phosphonates: a key class of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Enantioselective Synthesis of (S)-3-Acetamido-3-phenylpropanoic Acid: A Technical Guide for Drug Development Professionals

Introduction

(S)-3-Acetamido-3-phenylpropanoic acid is a chiral β-amino acid derivative. Enantiomerically pure β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules.[1][2] Their incorporation into peptide backbones can induce specific secondary structures and enhance resistance to enzymatic degradation. This guide provides an in-depth technical overview of robust and scalable methods for the enantioselective synthesis of the (S)-enantiomer of 3-acetamido-3-phenylpropanoic acid, tailored for researchers and professionals in drug development.

This document will explore three primary strategies for achieving high enantiopurity: asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolution. Each section will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to inform methodology selection.

Asymmetric Hydrogenation of a Prochiral Enamide Ester

Asymmetric hydrogenation represents one of the most efficient methods for the synthesis of chiral compounds, offering high enantioselectivity and atom economy.[3][4][5] This approach involves the reduction of a prochiral β-amidoacrylate ester using a chiral transition metal catalyst. The stereochemistry of the final product is dictated by the chirality of the catalyst.

Mechanistic Rationale

The key to this enantioselective transformation lies in the formation of a chiral catalyst-substrate complex. A chiral phosphine ligand, complexed to a transition metal such as rhodium or ruthenium, creates a chiral environment around the metal center. The prochiral enamide substrate coordinates to the metal, and the subsequent intramolecular delivery of hydrogen occurs preferentially to one of the two enantiofaces of the double bond, leading to the desired stereoisomer.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the Prochiral Substrate (Methyl (Z)-3-acetamido-3-phenylacrylate)

A mixture of methyl 3-amino-3-phenylpropenoate (1 equivalent), acetic anhydride (1.2 equivalents), and a catalytic amount of a base like pyridine in an aprotic solvent such as dichloromethane is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired prochiral enamide ester.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

In a high-pressure reactor, the enamide ester (1 equivalent) and a chiral rhodium catalyst, for instance, [Rh(COD)(Et-DuPhos)]BF4 (0.01 equivalents), are dissolved in a degassed solvent like methanol. The reactor is then purged with hydrogen gas and pressurized to a specified pressure (e.g., 5 bar). The reaction is stirred at a controlled temperature (e.g., 25 °C) until the consumption of the starting material is complete (monitored by HPLC).

Step 3: Saponification to the Final Product

The reaction mixture from the hydrogenation step is concentrated. The resulting ester is then hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. After the reaction is complete, the THF is removed under vacuum, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities. The aqueous layer is then acidified with a strong acid (e.g., 1 M HCl) to precipitate the (S)-3-Acetamido-3-phenylpropanoic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Visualization of the Asymmetric Hydrogenation Workflow

Caption: Chiral Auxiliary Synthesis Pathway.

Enzymatic Resolution of Racemic this compound

Enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. [6][7][8]For the synthesis of (S)-3-Acetamido-3-phenylpropanoic acid, a lipase can be employed to selectively hydrolyze the ester of one enantiomer of a racemic mixture, allowing for the separation of the unreacted ester (the desired (S)-enantiomer) and the hydrolyzed acid of the other enantiomer.

Principle of Enzymatic Resolution

This method relies on the principle of kinetic resolution. An enzyme, such as Candida antarctica lipase B (CALB), will catalyze the hydrolysis of one enantiomer of a racemic ester at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted ester with high enantiomeric excess and the hydrolyzed acid of the opposite configuration.

Experimental Protocol: Enzymatic Resolution

Step 1: Synthesis of Racemic Methyl 3-Acetamido-3-phenylpropanoate

Racemic 3-amino-3-phenylpropanoic acid is first esterified, for example, by reacting it with methanol in the presence of an acid catalyst like thionyl chloride. The resulting amino ester is then acetylated using acetic anhydride and a base to yield the racemic N-acetylated ester.

Step 2: Lipase-Catalyzed Enantioselective Hydrolysis

The racemic methyl 3-acetamido-3-phenylpropanoate is suspended in a phosphate buffer solution (pH ~7). An immobilized lipase, such as Novozym 435 (immobilized CALB), is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the pH is maintained by the continuous addition of a dilute base solution (e.g., 0.1 M NaOH) to neutralize the acid formed during the hydrolysis. The progress of the reaction is monitored by measuring the consumption of the base.

Step 3: Separation and Isolation

When the reaction reaches approximately 50% conversion, the enzyme is filtered off. The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate) to recover the unreacted (S)-methyl 3-acetamido-3-phenylpropanoate. The aqueous layer, containing the sodium salt of (R)-3-Acetamido-3-phenylpropanoic acid, can be acidified to recover the (R)-acid.

Step 4: Hydrolysis of the Enantioenriched Ester

The recovered (S)-ester is then subjected to basic hydrolysis (as described in section 1.2, step 3) to yield the final product, (S)-3-Acetamido-3-phenylpropanoic acid, with high enantiomeric purity.

Visualization of the Enzymatic Resolution Process

Caption: Enzymatic Resolution Workflow.

Comparative Analysis of Synthetic Strategies

| Method | Key Advantages | Potential Challenges | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | High atom economy, high throughput, catalytic | Requires specialized high-pressure equipment, catalyst cost and sensitivity | >95% |

| Chiral Auxiliary | Well-established, predictable stereocontrol, robust | Stoichiometric use of the auxiliary, additional protection/deprotection steps | >98% |

| Enzymatic Resolution | Mild reaction conditions, high enantioselectivity, environmentally friendly | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of enantiomers | >99% for the resolved ester |

Conclusion

The enantioselective synthesis of (S)-3-Acetamido-3-phenylpropanoic acid can be effectively achieved through several distinct and robust methodologies. The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity. Asymmetric hydrogenation offers an elegant and efficient catalytic approach for large-scale synthesis. The chiral auxiliary method provides excellent stereocontrol and is a reliable option for various scales. Enzymatic resolution, while limited by a theoretical maximum yield of 50%, offers unparalleled enantioselectivity under mild, environmentally benign conditions. Each of these strategies, when executed with precision, can deliver the target molecule in high enantiomeric purity, ready for its application in the development of novel therapeutics.

References

- Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.

- Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Synlett.

- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Open Scholarship.

- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society.

- Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.

- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society.

- Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogen

- Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogen

- Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI.

- Chiral Auxiliaries. Sigma-Aldrich.

- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses.

- Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.

- Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction.

- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.

Sources

- 1. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Introduction: Beyond the α-Canonical—The Emerging Significance of β-Amino Acids

An In-Depth Technical Guide to the Biological Origin and Discovery of β-Amino Acids

In the landscape of biochemistry, the twenty-two proteinogenic α-amino acids have long held the spotlight, forming the fundamental lexicon of life's proteins. However, nature's chemical repertoire is far more expansive. Existing as structural isomers of their α-counterparts, β-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone, represent a fascinating and functionally significant class of molecules. While not incorporated into proteins via ribosomal synthesis, they are integral components of numerous bioactive natural products, including potent antibiotics, anticancer agents, and toxins.[1][2]